molecular formula C12H19NO3 B13604949 I(3)-Amino-3-ethoxy-4-methoxybenzenepropanol CAS No. 201408-37-9

I(3)-Amino-3-ethoxy-4-methoxybenzenepropanol

Cat. No.: B13604949
CAS No.: 201408-37-9
M. Wt: 225.28 g/mol
InChI Key: OJRXGWPSOSXIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

I(3)-Amino-3-ethoxy-4-methoxybenzenepropanol is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of amino, ethoxy, and methoxy functional groups attached to a benzene ring, along with a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of I(3)-Amino-3-ethoxy-4-methoxybenzenepropanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Etherification: The ethoxy and methoxy groups are introduced through etherification reactions using appropriate alkyl halides and a base.

    Propanol Addition: The propanol side chain is added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

I(3)-Amino-3-ethoxy-4-methoxybenzenepropanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

I(3)-Amino-3-ethoxy-4-methoxybenzenepropanol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is conducted to investigate its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of I(3)-Amino-3-ethoxy-4-methoxybenzenepropanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and methoxy groups may influence the compound’s solubility and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methoxybenzenepropanol: Lacks the ethoxy group, which may affect its chemical properties and applications.

    3-Ethoxy-4-methoxybenzenepropanol:

    4-Methoxybenzenepropanol: Lacks both the amino and ethoxy groups, making it less versatile in chemical reactions.

Uniqueness

I(3)-Amino-3-ethoxy-4-methoxybenzenepropanol is unique due to the presence of all three functional groups (amino, ethoxy, and methoxy) on the benzene ring, along with the propanol side chain

Properties

CAS No.

201408-37-9

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

3-amino-3-(3-ethoxy-4-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C12H19NO3/c1-3-16-12-8-9(10(13)6-7-14)4-5-11(12)15-2/h4-5,8,10,14H,3,6-7,13H2,1-2H3

InChI Key

OJRXGWPSOSXIDE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CCO)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.